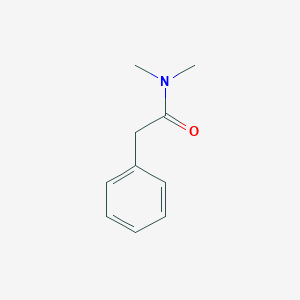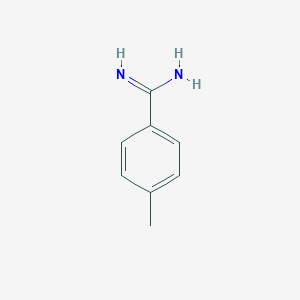
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine, also known as DMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine involves its ability to bind to and activate nicotinic acetylcholine receptors (nAChRs) in the brain and body. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which can have a range of physiological effects.
Biochemical and Physiological Effects
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine has been shown to have a variety of biochemical and physiological effects, including the ability to increase cognitive function, enhance memory, and improve attention. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine in lab experiments is its ability to selectively activate the cholinergic system, allowing researchers to study the effects of this system in isolation. However, there are also limitations to using 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Direcciones Futuras
There are a number of future directions for research on 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine, including the development of new synthetic methods for producing the compound, the exploration of its potential applications in the treatment of neurodegenerative disorders, and the study of its effects on other physiological systems in the body. Additionally, further research is needed to fully understand the potential benefits and limitations of using 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine in scientific experiments.
Métodos De Síntesis
The synthesis of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine typically involves the reaction of 2-bromo-3-pyridinol with 1,1-dimethylpyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine as a white solid, which can be purified and used in further experiments.
Aplicaciones Científicas De Investigación
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine is as a cholinergic agonist, meaning that it can activate the cholinergic system in the brain and body. This makes it a valuable tool for studying the role of the cholinergic system in various physiological processes.
Propiedades
Número CAS |
17479-21-9 |
|---|---|
Fórmula molecular |
C11H17N2+ |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1 |
Clave InChI |
WYBBYUGHCIQZBV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
SMILES canónico |
C[N+]1(CCCC1C2=CN=CC=C2)C |
Sinónimos |
N'-methylnicotinium N'-methylnicotinium chloride N'-methylnicotinium iodide, (R)-isomer N'-methylnicotinium iodide, (S)-isomer N'-methylnicotinium iodide, 3H labelled cpd, (S)-isomer N'-methylnicotinium iodide, hydriodide N'-methylnicotinium, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)


